molecular formula C9H16O3 B13886701 8,8-dimethoxy-5-Oxaspiro[2.5]octane

8,8-dimethoxy-5-Oxaspiro[2.5]octane

Cat. No.: B13886701
M. Wt: 172.22 g/mol
InChI Key: DYAQCMJMWFAXRH-UHFFFAOYSA-N
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Description

8,8-Dimethoxy-5-Oxaspiro[2.5]octane is a chemical compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . This compound belongs to the class of oxaspiro compounds, which are characterized by a spiro-connected oxygen atom within their structure. The unique spiro configuration imparts distinct chemical and physical properties to these compounds, making them of interest in various scientific fields.

Preparation Methods

The synthesis of 8,8-Dimethoxy-5-Oxaspiro[2.5]octane involves several steps, typically starting with the formation of the spirocyclic core. One common method involves the reaction of a suitable precursor with a methoxy group donor under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

8,8-Dimethoxy-5-Oxaspiro[2.5]octane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy groups are replaced by other nucleophiles such as halides or amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols.

Scientific Research Applications

8,8-Dimethoxy-5-Oxaspiro[2.5]octane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 8,8-Dimethoxy-5-Oxaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This can lead to changes in metabolic pathways and biological processes, making it a valuable compound for studying enzyme function and regulation .

Comparison with Similar Compounds

8,8-Dimethoxy-5-Oxaspiro[2.5]octane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which make it particularly useful in certain research and industrial applications.

Properties

IUPAC Name

8,8-dimethoxy-5-oxaspiro[2.5]octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-10-9(11-2)5-6-12-7-8(9)3-4-8/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYAQCMJMWFAXRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCOCC12CC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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